

An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Methylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl methylphosphonate*

Cat. No.: *B1201941*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **diethyl methylphosphonate** (DEMP). In light of the limited availability of extensive experimental data for certain properties, this document combines established experimental values with data derived from computational studies to offer a broad and practical resource. This guide is intended to support research, development, and modeling activities where the thermodynamic behavior of **diethyl methylphosphonate** is of interest.

Core Thermodynamic Properties

The thermodynamic properties of **diethyl methylphosphonate** are crucial for understanding its behavior in various chemical and physical processes. This section presents a summary of the available experimental and computationally-derived data.

Data Presentation

The following tables summarize the key thermodynamic and physical properties of **diethyl methylphosphonate**.

Table 1: Physical Properties of **Diethyl Methylphosphonate**

Property	Value	Reference
Molecular Formula	C5H13O3P	[1]
Molecular Weight	152.13 g/mol	[2] [3]
Boiling Point	194 °C (at 101.325 kPa)	[2]
Density	1.041 g/mL (at 25 °C)	[2]
Refractive Index	1.414 (at 20 °C)	[2]

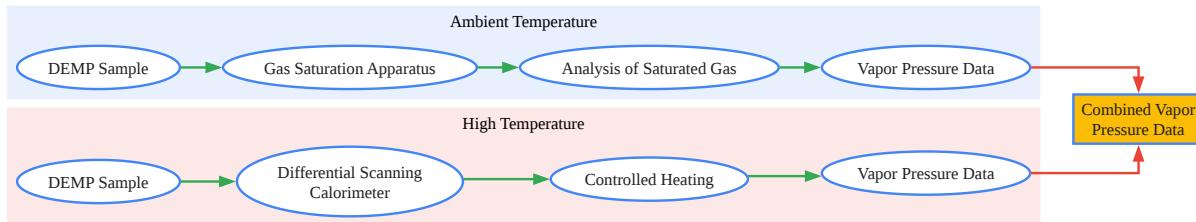
Table 2: Thermodynamic Properties of **Diethyl Methylphosphonate**

Thermodynamic Property	Value	Method	Reference
Vapor Pressure	See Table 3	Experimental	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	55.9 kJ/mol	Experimental	[5]
Standard Enthalpy of Formation (Δ_fH°)	No experimental data found. Computational estimates are available.		
Liquid Heat Capacity (C_p)	No experimental data found. Group additivity estimations can be used.		
Standard Molar Entropy (S°)	No experimental data found. Computational estimates are available.		

Table 3: Vapor Pressure of **Diethyl Methylphosphonate**

This data is derived from complementary measurements using gas saturation and differential scanning calorimetry methods.[4]

Temperature (K)	Vapor Pressure (kPa)
293.15	0.008
298.15	0.013
303.15	0.021
308.15	0.033
313.15	0.052
417.75	4.88
425.65	6.78
433.55	9.38
441.45	12.88
449.35	17.58
457.25	23.78
465.15	31.88


Experimental Protocols

Detailed experimental data for all core thermodynamic properties of **diethyl methylphosphonate** are not readily available in the published literature. However, this section outlines the standard methodologies that would be employed for their determination.

Determination of Vapor Pressure

The vapor pressure of **diethyl methylphosphonate** has been experimentally determined using a combination of gas saturation for ambient temperatures and differential scanning calorimetry (DSC) for elevated temperatures.[4]

Experimental Workflow for Vapor Pressure Determination

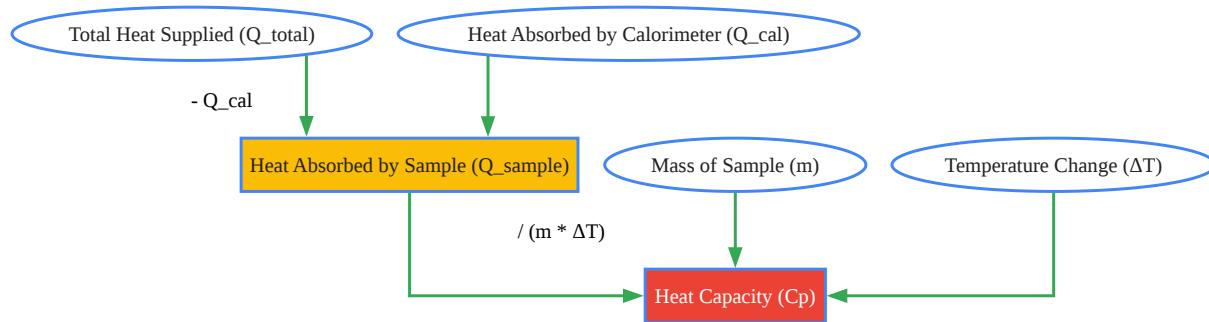
[Click to download full resolution via product page](#)

Workflow for vapor pressure measurement.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Alternatively, it can be measured directly using calorimetry. The value reported in the NIST Chemistry WebBook is based on the analysis of vapor pressure data.^[5]

Determination of Liquid Heat Capacity


The heat capacity of liquid **diethyl methylphosphonate** can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC).

General Experimental Protocol for Heat Capacity Measurement by Adiabatic Calorimetry:

- Calorimeter Calibration: The heat capacity of the calorimeter is determined by measuring the heat required to raise the temperature of a known mass of a standard substance (e.g., water) by a specific amount.
- Sample Preparation: A known mass of high-purity **diethyl methylphosphonate** is placed in the calorimeter vessel.

- Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.
- Calculation: The heat capacity of the sample is calculated by subtracting the heat absorbed by the calorimeter from the total heat supplied and dividing by the mass of the sample and the temperature change.

Logical Relationship for Heat Capacity Calculation

[Click to download full resolution via product page](#)

Calculation of heat capacity from calorimetric data.

Determination of Standard Enthalpy of Formation

The standard enthalpy of formation of **diethyl methylphosphonate** would typically be determined by combustion calorimetry.

General Experimental Protocol for Combustion Calorimetry:

- Sample Encapsulation: A precisely weighed sample of **diethyl methylphosphonate** is sealed in a combustible container.
- Bomb Preparation: The container is placed in a combustion bomb, which is then pressurized with a known excess of pure oxygen.

- Combustion: The sample is ignited, and the complete combustion reaction occurs.
- Temperature Measurement: The temperature change of the surrounding water bath in the calorimeter is accurately measured.
- Analysis of Products: The combustion products are analyzed to ensure complete combustion and to account for any side reactions.
- Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and P₄O₁₀).

Computational Thermochemistry

Due to the absence of comprehensive experimental data, computational methods provide valuable estimates for the thermodynamic properties of organophosphorus compounds.^{[6][7]} Methods such as G3X, G3X(MP2), and BAC-MP4 are employed to calculate enthalpies of formation.^{[6][7]} Group additivity methods can be used to estimate heat capacities and entropies.^[7] While these computational approaches provide useful approximations, it is important to note that their accuracy can vary, and experimental validation remains the gold standard.

Conclusion

This technical guide has summarized the available thermodynamic data for **diethyl methylphosphonate**, highlighting both experimentally determined values and the potential for computational estimation where experimental data is lacking. The provided experimental protocols outline the standard methodologies for the determination of key thermodynamic properties. For researchers and professionals in drug development and other scientific fields, this compilation of data and methods serves as a foundational resource for applications involving **diethyl methylphosphonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethyl methylphosphonate | C5H13O3P | CID 12685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl methylphosphonate 97 683-08-9 [sigmaaldrich.com]
- 3. Diethyl methylphosphonate, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. ThermoML:J. Chem. Eng. Data 2009, 54, 6, 1876-1883 [trc.nist.gov]
- 5. Diethyl methanephosphonate [webbook.nist.gov]
- 6. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Diethyl Methylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201941#diethyl-methylphosphonate-thermodynamic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com